N-Phenacylthiazolium bromide

Catalog No.
S634236
CAS No.
5304-34-7
M.F
C11H10BrNOS
M. Wt
284.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenacylthiazolium bromide

CAS Number

5304-34-7

Product Name

N-Phenacylthiazolium bromide

IUPAC Name

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

InChI

InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1

InChI Key

CEAFABGKSOIJLH-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-]

Synonyms

N-phenacylthiazolium bromide

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-]

N-Phenacylthiazolium bromide (PTB, CAS 5304-34-7) is a specialized thiazolium salt widely recognized as the prototypical advanced glycation end-product (AGE) cross-link breaker. In laboratory and industrial procurement, PTB is highly valued for its targeted ability to catalytically cleave α-diketone structures and Maillard reaction condensation products[1]. This specific reactivity makes it an essential reagent for paleogenomics workflows, ex vivo tissue biomechanics, and as a benchmark standard in anti-glycation drug discovery. Unlike generic biological buffers or standard extraction detergents, PTB chemically reverses nonenzymatic glycation, unlocking trapped macromolecules and restoring native tissue properties for downstream analysis [1].

When attempting to process heavily glycated tissues or century-old herbarium specimens, generic substitution with standard detergents (like CTAB) or commercial silica-column kits frequently fails [1]. These conventional reagents rely purely on solubility and charge interactions, which are completely ineffective against the covalent sugar-derived cross-links trapping DNA and stiffening collagen. While in vivo clinical applications often utilize structurally modified analogs like alagebrium (ALT-711) for enhanced metabolic stability, PTB remains the established choice for in vitro and ex vivo processing due to its direct, unhindered nucleophilic attack on α-dicarbonyls. Substituting PTB with generic buffers results in massive losses of ultrashort DNA fragments and fails to restore the mechanical properties of glycated extracellular matrices [1].

Superior Retrieval of Ultrashort DNA from Herbarium Specimens

In the extraction of ancient DNA from preserved plant specimens, the covalent trapping of DNA by sugar-derived condensation products severely limits library complexity. A quantitative comparison demonstrated that incorporating PTB into the lysis buffer significantly outperformed standard CTAB extraction. The PTB protocol recovered a higher number of unique library molecules (P = 0.007) and successfully decreased the median fragment length by 35% (from 88 bp to 57 bp). This controlled reduction in fragment size indicates successful cleavage of cross-links, releasing ultrashort DNA molecules that are otherwise lost during conventional CTAB processing[1].

Evidence DimensionMedian DNA fragment length and unique library molecules recovered
Target Compound Data57 bp median length; significantly higher library complexity
Comparator Or BaselineCTAB buffer (88 bp median length; lower complexity)
Quantified Difference35% decrease in median fragment length (releasing trapped ultrashort DNA)
ConditionsDNA extraction from historical herbarium specimens followed by qPCR and NGS library preparation

Enables molecular biology labs to successfully sequence highly degraded, century-old archival samples that fail with standard extraction protocols.

Enhanced DNA Yield vs. Commercial Silica-Column Kits

For highly degraded plant material spanning two centuries, standard commercial kits often fail to yield sequenceable DNA. A direct methodological comparison between a PTB-DTT extraction protocol and the standard Qiagen DNeasy Plant Mini Kit revealed that the PTB-based method produced a significantly higher DNA yield of higher sequencing quality. The chemical cleavage of AGEs by PTB allowed for the successful target enrichment and next-generation sequencing of 200-year-old samples, providing high proportions of endogenous reads that the generic commercial kit could not reliably match for the oldest specimens [1].

Evidence DimensionDNA yield and sequencing viability for 200-year-old samples
Target Compound DataHigh DNA yield; successful NGS target enrichment
Comparator Or BaselineQiagen DNeasy Plant Mini Kit (insufficient yield for oldest samples)
Quantified DifferenceHigher yield and superior quality enabling sequencing of 200-year-old materials
ConditionsExtraction from Xanthium and Salix herbarium specimens up to 200 years old

Justifies the procurement of PTB as a specialized lysis additive for paleogenomics workflows where off-the-shelf kits result in sample failure.

Restoration of Post-Yield Mechanical Properties in Glycated Bone

Nonenzymatic glycation (NEG) increases bone fragility by altering the collagen cross-link profile. In a study utilizing human cancellous bone cylinders from donors aged 19 to 80, ex vivo treatment with PTB demonstrated a significant decrease in AGE content compared to control NEG groups. Furthermore, PTB treatment induced a significant rebound in post-yield material level properties (p<0.05). By chemically cleaving the established AGE cross-links, PTB effectively restored bone flexibility and reduced fragility across all age groups, outperforming untreated biological controls [1].

Evidence DimensionAGE content and post-yield material properties
Target Compound DataSignificant reduction in AGEs; restored post-yield mechanics (p<0.05)
Comparator Or BaselineControl NEG (Nonenzymatic glycation) bone specimens
Quantified DifferenceStatistically significant rebound in post-yield deformation capacity
ConditionsHuman cancellous bone cylinders (ages 19-80) mechanically tested under physiological conditions

Provides a validated chemical tool for tissue engineers and biomechanics researchers to isolate and reverse the effects of nonenzymatic glycation in structural tissues.

Benchmark Standard for In Vitro AGE-Cleavage Assays

In the discovery and validation of novel anti-glycation agents, PTB is universally procured as the positive control and benchmark standard. In HPLC-based assays measuring the cleavage of the α-diketone structure in 1-phenyl-1,2-propanedione (PPD)—a model compound for AGE degeneration—PTB provides a reliable, reproducible baseline of C-C bond cleavage (yielding benzoic acid). Without PTB as a quantitative baseline, it is impossible to accurately rank the relative cross-link cleaving activity of novel hydroxybenzene compounds or botanical extracts [1].

Evidence Dimensionα-diketone C-C bond cleavage (benzoic acid yield)
Target Compound DataReproducible positive control baseline for PPD cleavage
Comparator Or BaselineExperimental botanical extracts and hydroxybenzenes
Quantified DifferenceProvides the standardized 100% relative benchmark for assay validation
ConditionsHPLC analysis of 1-phenyl-1,2-propanedione (PPD) cleavage in vitro

Ensures assay reproducibility and provides a mandatory benchmark for pharmacological studies evaluating new AGE-breaking compounds.

Paleogenomics and Archival DNA Extraction

Directly following from its demonstrated outperformance of CTAB and commercial kits [1][2], PTB is the reagent of choice for extracting DNA from century-old herbarium specimens, museum artifacts, and archaeobotanical remains where Maillard reaction cross-links trap nucleic acids.

Ex Vivo Biomechanical Testing and Tissue Engineering

Based on its proven ability to restore post-yield mechanics in human cancellous bone [3], PTB is ideal for treating explanted tissues to reverse age- or diabetes-related nonenzymatic glycation prior to mechanical testing or decellularization workflows.

Positive Control in Anti-Glycation Drug Discovery

Because of its well-characterized mechanism of cleaving α-dicarbonyls, PTB is essential as a benchmark standard in high-throughput screening and HPLC assays evaluating the AGE-breaking efficacy of novel pharmaceuticals or nutraceuticals [4].

Wikipedia

N-phenacylthiazolium bromide

Dates

Last modified: 08-15-2023

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